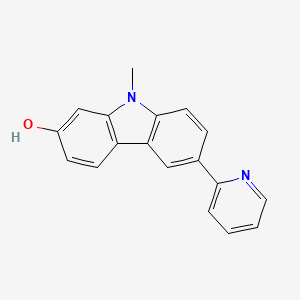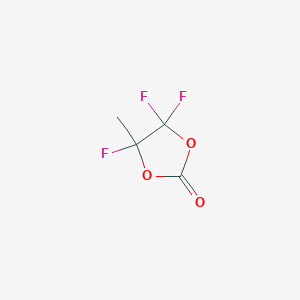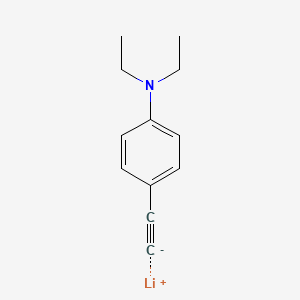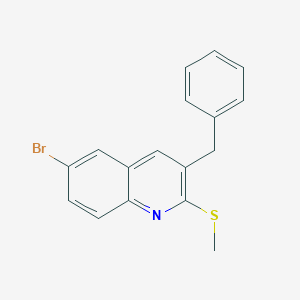
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(methylsulfanyl)quinoline followed by benzylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and benzyl chloride for the benzylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: 3-Benzyl-6-bromo-2-(methylsulfinyl)quinoline, 3-Benzyl-6-bromo-2-(methylsulfonyl)quinoline.
Reduction: 3-Benzyl-2-(methylsulfanyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities. It is also used as an intermediate in the synthesis of other pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is not fully understood but is believed to involve interactions with various molecular targets. The bromine and methylsulfanyl groups may enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. The quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: Similar structure but with a methoxy group instead of a methylsulfanyl group.
6-Bromo-2-methylquinoline: Lacks the benzyl group, used in various synthetic applications.
2-(Methylsulfanyl)quinoline: Lacks the bromine and benzyl groups, used as a precursor in the synthesis of more complex quinoline derivatives.
Uniqueness
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is unique due to the combination of bromine, benzyl, and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
918439-71-1 |
|---|---|
Molecular Formula |
C17H14BrNS |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-benzyl-6-bromo-2-methylsulfanylquinoline |
InChI |
InChI=1S/C17H14BrNS/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 |
InChI Key |
QGHDBRJRJFZXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


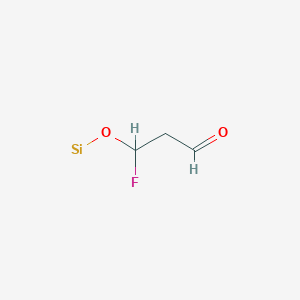
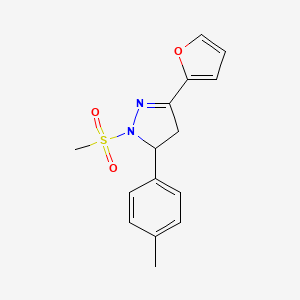

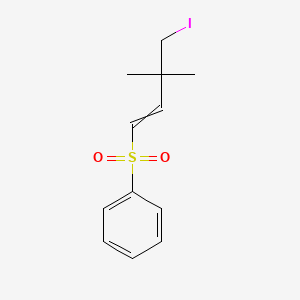
![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
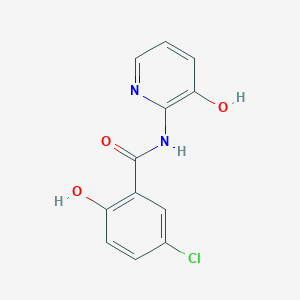

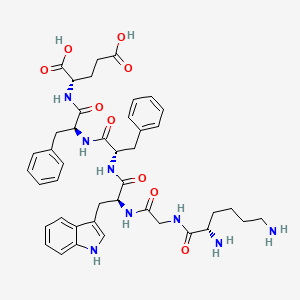
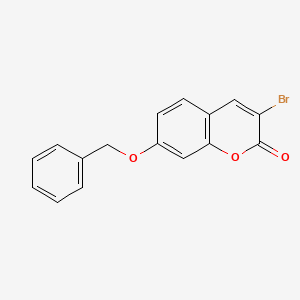
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
